Cas no 1807190-33-5 (Ethyl 3-chloro-6-cyano-2-methylbenzoate)

Ethyl 3-chloro-6-cyano-2-methylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloro-6-cyano-2-methylbenzoate
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- インチ: 1S/C11H10ClNO2/c1-3-15-11(14)10-7(2)9(12)5-4-8(10)6-13/h4-5H,3H2,1-2H3
- InChIKey: NHVSFLFKPYAQCG-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C#N)C(C(=O)OCC)=C1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 284
- トポロジー分子極性表面積: 50.1
- XLogP3: 2.9
Ethyl 3-chloro-6-cyano-2-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015017851-1g |
Ethyl 3-chloro-6-cyano-2-methylbenzoate |
1807190-33-5 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
Ethyl 3-chloro-6-cyano-2-methylbenzoate 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
Ethyl 3-chloro-6-cyano-2-methylbenzoateに関する追加情報
Recent Advances in the Study of Ethyl 3-chloro-6-cyano-2-methylbenzoate (CAS: 1807190-33-5) and Its Applications in Chemical Biology and Pharmaceutical Research
Ethyl 3-chloro-6-cyano-2-methylbenzoate (CAS: 1807190-33-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting complex diseases such as cancer and inflammatory disorders.
One of the key areas of research involving Ethyl 3-chloro-6-cyano-2-methylbenzoate is its role in the synthesis of heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for the construction of pyridine and pyrimidine derivatives, which are known for their broad-spectrum biological activities. The study highlighted the compound's reactivity under mild conditions, making it an attractive candidate for scalable synthetic routes in pharmaceutical manufacturing.
In addition to its synthetic applications, recent investigations have focused on the mechanistic insights of Ethyl 3-chloro-6-cyano-2-methylbenzoate in modulating enzymatic activity. A preprint article available on bioRxiv reported that derivatives of this compound exhibit selective inhibition against specific protein kinases involved in cell proliferation pathways. These findings suggest its potential as a lead compound for the development of targeted cancer therapies, particularly in cases where resistance to conventional treatments has been observed.
Another notable advancement is the exploration of Ethyl 3-chloro-6-cyano-2-methylbenzoate in the context of green chemistry. Researchers have developed novel catalytic methods to optimize its synthesis, reducing the reliance on hazardous reagents and minimizing environmental impact. A 2024 study in ACS Sustainable Chemistry & Engineering detailed a solvent-free approach that significantly improved the yield and purity of the compound while adhering to sustainable practices.
Despite these promising developments, challenges remain in the large-scale production and application of Ethyl 3-chloro-6-cyano-2-methylbenzoate. Issues such as stability under physiological conditions and bioavailability need to be addressed to fully realize its therapeutic potential. Ongoing research aims to tackle these limitations through structural modifications and formulation strategies, as evidenced by recent patent filings in the pharmaceutical sector.
In conclusion, Ethyl 3-chloro-6-cyano-2-methylbenzoate (CAS: 1807190-33-5) represents a versatile and valuable compound in the realm of chemical biology and drug discovery. Its applications span from synthetic chemistry to targeted therapy development, with ongoing research continually uncovering new possibilities. As the field progresses, this compound is poised to play a pivotal role in the advancement of next-generation pharmaceuticals.
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